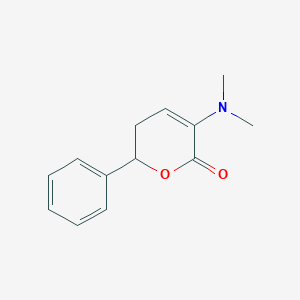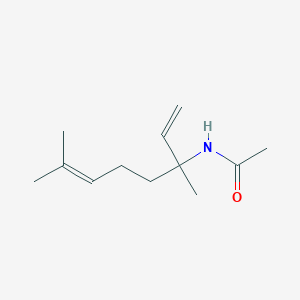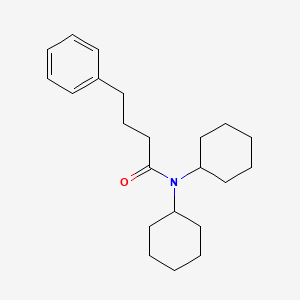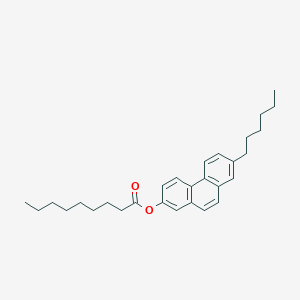
7-Hexylphenanthren-2-yl nonanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Hexylphenanthren-2-yl nonanoate is a chemical compound known for its unique structure and properties It is an ester derived from phenanthrene, a polycyclic aromatic hydrocarbon, and nonanoic acid, a fatty acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hexylphenanthren-2-yl nonanoate typically involves esterification reactions. One common method is the reaction between 7-hexylphenanthren-2-ol and nonanoic acid in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions helps in scaling up the production while maintaining the purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions: 7-Hexylphenanthren-2-yl nonanoate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Reagents such as sodium hydroxide (NaOH) or other nucleophiles can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenanthrene carboxylic acids, while reduction may produce phenanthrene alcohols.
Aplicaciones Científicas De Investigación
7-Hexylphenanthren-2-yl nonanoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological membranes, making it useful in studies of membrane dynamics.
Medicine: Research is ongoing into its potential as a drug delivery agent due to its ability to penetrate cell membranes.
Industry: It is used in the production of specialty chemicals and materials, including liquid crystals and polymers.
Mecanismo De Acción
The mechanism of action of 7-Hexylphenanthren-2-yl nonanoate involves its interaction with molecular targets such as enzymes and receptors. Its ester group can undergo hydrolysis, releasing phenanthrene derivatives that can interact with cellular pathways. These interactions can modulate various biological processes, including signal transduction and membrane fluidity.
Comparación Con Compuestos Similares
Phenanthrene: A parent compound with similar aromatic properties.
Nonanoic Acid Esters: Compounds with similar ester functional groups but different aromatic moieties.
Hexylphenanthrene Derivatives: Compounds with similar alkyl chains but different ester groups.
Uniqueness: 7-Hexylphenanthren-2-yl nonanoate is unique due to its combination of a long alkyl chain and an aromatic phenanthrene moiety. This structure imparts distinct physical and chemical properties, making it versatile for various applications.
Propiedades
Número CAS |
96235-84-6 |
|---|---|
Fórmula molecular |
C29H38O2 |
Peso molecular |
418.6 g/mol |
Nombre IUPAC |
(7-hexylphenanthren-2-yl) nonanoate |
InChI |
InChI=1S/C29H38O2/c1-3-5-7-9-10-12-14-29(30)31-26-18-20-28-25(22-26)17-16-24-21-23(15-19-27(24)28)13-11-8-6-4-2/h15-22H,3-14H2,1-2H3 |
Clave InChI |
ULLGEBBJRPDBPJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(=O)OC1=CC2=C(C=C1)C3=C(C=C2)C=C(C=C3)CCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Piperidinemethanol, 1-[[3-(3-aminopropoxy)phenyl]methyl]-](/img/structure/B14351220.png)

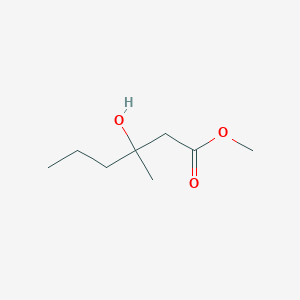
![N,N'-[(4-Acetamido-1,3-phenylene)disulfonyl]diacetamide](/img/structure/B14351232.png)
![1-(Acryloyloxy)-2-[(acryloyloxy)methyl]butan-2-yl octanoate](/img/structure/B14351244.png)
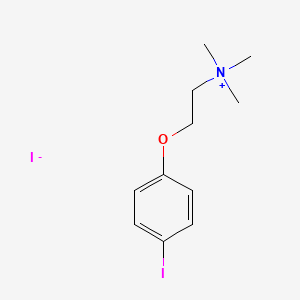
![N-[4-Ethoxy-3-(methoxymethyl)-5-methylphenyl]but-2-enamide](/img/structure/B14351262.png)
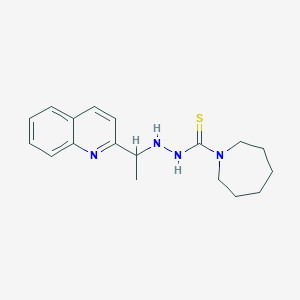
![4-[3-(Quinolin-2-YL)benzo[F]quinolin-1-YL]benzoic acid](/img/structure/B14351276.png)
